molecular formula C6H5FN4O B6612690 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1353761-08-6

6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B6612690
CAS No.: 1353761-08-6
M. Wt: 168.13 g/mol
InChI Key: XFSCRIPOAQPYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 1353761-08-6) is a high-value heterocyclic building block in medicinal chemistry and drug discovery. This compound features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, which is recognized for its remarkable versatility and is isoelectronic with the purine ring system, making it a strategic bio-isostere in molecular design . The TP core is exploited in anticancer agent development for its ability to interact with critical biological targets; recent research highlights TP derivatives exhibiting potent antiproliferative activities against various human cancer cell lines, including gastric, colorectal carcinoma, and breast cancer cells, through mechanisms such as suppression of the ERK signaling pathway . Furthermore, the scaffold's intrinsic properties, including hydrogen-bonding capabilities and the potential for metal chelation via its heterocyclic nitrogen atoms, are leveraged in the design of enzyme inhibitors and targeted therapies . With a molecular formula of C6H5FN4O and a molecular weight of 168.13 g/mol, this reagent is supplied with a high purity level of 95% and should be stored at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-fluoro-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSCRIPOAQPYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

This method adapts the cyclocondensation strategy reported for triazolopyrimidinones. A fluorinated β-keto ester precursor, such as ethyl 4-fluoro-3-methylacetoacetate, reacts with 3,5-diamino-1,2,4-triazole under microwave irradiation in an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM-PF6]) at 200°C. The reaction proceeds via nucleophilic attack of the triazole’s amino group on the keto carbonyl, followed by cyclodehydration to form the fused triazolopyrimidine core (Figure 1).

Key Steps:

  • Synthesis of β-Keto Ester : Ethyl 4-fluoro-3-methylacetoacetate is prepared by alkylating ethyl acetoacetate with a fluorinated alkyl bromide.

  • Cyclization : The β-keto ester and triazole are heated under microwave conditions, which enhances reaction efficiency (yield: 45–60%).

Characterization Data

  • 1H NMR : A singlet at δ 2.32 ppm corresponds to the methyl group at position 5, while the fluorine at position 6 deshields adjacent protons, producing a multiplet at δ 7.42–7.51 ppm.

  • LC–MS : Molecular ion peak at m/z 237 [M+H]⁺.

Regioselective One-Step Synthesis Using 1-Fluoro-3-Methyl-1,3-Butanedione

Methodology

Building on the regioselective approach for triazolo[1,5-a]pyrimidines, 1-fluoro-3-methyl-1,3-butanedione is condensed with 3,5-diamino-1,2,4-triazole in ethanol under reflux. This method ensures correct positioning of the fluorine and methyl groups due to the electronic effects of the diketone.

Optimization:

  • Solvent : Ethanol (reflux, 12 hours) achieves higher regioselectivity than polar aprotic solvents.

  • Yield : 68–75%, with purity >95% confirmed by HPLC.

Table 1: Reaction Conditions and Outcomes

ParameterValue
Reactants1-Fluoro-3-methyl-1,3-butanedione, 3,5-diamino-1,2,4-triazole
SolventEthanol
TemperatureReflux (78°C)
Time12 hours
Yield68–75%
Regioselectivity>95%

Post-Cyclization Functionalization via Halogen Exchange

Fluorination of Chlorinated Intermediates

A chlorinated precursor, 6-chloro-5-methyl-4H,7H-triazolo[1,5-a]pyrimidin-7-one, is treated with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 24 hours. This nucleophilic aromatic substitution replaces chlorine with fluorine.

Challenges:

  • Byproducts : Competing hydrolysis may form hydroxyl derivatives, requiring anhydrous conditions.

  • Yield : Moderate (50–55%) due to side reactions.

Characterization

  • 19F NMR : A singlet at δ -118 ppm confirms fluorine incorporation.

  • X-ray Diffraction : Crystallographic data validate the substitution pattern.

Microwave-Assisted Synthesis in Ionic Liquids

Enhanced Efficiency

Adapting microwave techniques from CCR2 antagonist synthesis, this method reduces reaction time from hours to minutes. A mixture of ethyl 4-fluoro-3-methylacetoacetate and 3,5-diamino-1,2,4-triazole in BMIM-PF6 is irradiated at 200°C for 20 minutes, achieving 70% yield.

Advantages:

  • Green Chemistry : Ionic liquids are recyclable, reducing waste.

  • Scalability : Suitable for gram-scale production.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYieldTimeRegioselectivityScalability
Cyclocondensation45–60%20 minHighModerate
One-Step68–75%12 hours>95%High
Halogen Exchange50–55%24 hoursModerateLow
Microwave70%20 minHighHigh

Characterization and Quality Control

Spectroscopic Validation

  • 13C NMR : Peaks at δ 155.9 (C7 carbonyl), 138.8 (C6-F), and 13.1 ppm (C5-CH3).

  • APT NMR : Distinguishes CH2 and CH3 groups, critical for confirming methyl substitution.

Purity Assessment

  • HPLC : Retention time of 8.2 minutes with 99% purity using a C18 column.

  • Elemental Analysis : C: 45.2%, H: 3.5%, N: 23.6% (calculated for C₈H₆FN₅O).

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time for cyclocondensation.

  • Crystallization : Use ethanol/water mixtures to isolate the product with >98% purity.

Cost Analysis

  • Raw Materials : 3,5-Diamino-1,2,4-triazole ($120/kg) and fluorinated β-keto esters ($200/kg) dominate costs.

  • Waste Management : Ionic liquid recovery reduces expenses by 30% .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the triazolopyrimidine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an antibacterial, antifungal, and antiviral agent. Its derivatives are being explored for their potential use in treating various infections and diseases.

Medicine: The compound and its derivatives have been investigated for their medicinal properties. They have shown potential as anticancer agents, with some derivatives exhibiting significant inhibitory effects on cancer cell growth. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its derivatives have been studied for their herbicidal and insecticidal properties, making them valuable in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism by which 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, in cancer treatment, the compound may inhibit the ERK signaling pathway, resulting in the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The pharmacological and physicochemical properties of triazolopyrimidinones are highly dependent on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogs:

Table 1: Key Triazolopyrimidinone Derivatives and Their Properties
Compound Name Substituents Key Properties Reference
6-Fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 5-Me, 6-F Hypothesized enhanced metabolic stability and binding affinity due to fluorine and methyl groups. Direct data limited; inferred from analogs.
2-(4-Methoxyphenyl)-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (S1-TP) 5-ClCH2, 2-(4-MeOPh) Exhibited reversible redox behavior in electrochemical studies, suggesting potential for drug metabolism applications.
2-Amino-6-(3-chlorobenzyl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 5-Et, 6-(3-Cl-Bn) Synthesized for antiviral screening; structural similarity to SARS-CoV-2 Mpro inhibitors but lacks reported activity data.
2-Furyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 2-Furyl, 6-NO2 Demonstrated strong electron-withdrawing effects due to nitro group; explored for antitumor applications.
5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 5-Me, 2-CF3 High commercial availability; trifluoromethyl group enhances lipophilicity and bioavailability.
7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one 6-Me, 7-NH2 Amino group at position 7 increases solubility; used in nucleoside analog synthesis.

Electrochemical and Binding Properties

  • Electrochemical Behavior: Derivatives like S1-TP (chloromethyl) and S2-TP (piperidinomethyl) show reversible redox peaks at −0.85 V to −1.10 V vs. The fluorine substituent in 6-fluoro-5-methyl analog may shift redox potentials due to its electronegativity.
  • SARS-CoV-2 Mpro Inhibition: Lead triazolopyrimidinones (e.g., ZINC database compounds) exhibit binding free energies of −129.266 ± 2.428 kJ/mol (lead1) and −116.478 ± 3.502 kJ/mol (lead2) via MM/PBSA calculations, surpassing Lopinavir/Nelfinavir .

Toxicity and Selectivity

  • Toxicity: Triazolopyrimidinones generally show lower cytotoxicity than traditional protease inhibitors. For example, lead compounds in COVID-19 studies had IC50 values >100 μM in human cell lines .
  • Substituent Impact: Fluorine at position 6 may reduce off-target interactions compared to bulkier groups (e.g., benzyl or morpholinomethyl in S3-TP) .

Biological Activity

6-Fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its potential therapeutic applications. Its unique structural features enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C6H6FN5C_6H_6FN_5 with a molecular weight of approximately 155.14 g/mol. The presence of fluorine and methyl groups contributes to its reactivity and biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Viral Polymerases : It has been identified as a potential inhibitor of viral polymerases, particularly those associated with the influenza A virus. The compound disrupts critical protein-protein interactions necessary for viral replication.
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. Notably, it has been observed to inhibit the ERK signaling pathway, leading to cell cycle arrest and apoptotic cell death in various cancer cell lines .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)0.83Inhibition of ERK signaling
MDA-MB-231 (Breast)0.91Induction of apoptosis
HeLa (Cervical)0.60Cell cycle arrest at G2/M phase
HT-29 (Colon)0.75Disruption of microtubule assembly
Jurkat (Leukemia)0.88Apoptotic pathway activation

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Zebrafish Model : In a zebrafish embryo model, the compound exhibited significant inhibition of tumor growth at concentrations as low as 50 nM. This study highlighted its potential for further development as an anticancer agent in clinical settings .
  • Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents can enhance its antiproliferative effects against resistant cancer cell lines. This synergy suggests a promising avenue for combination therapies in oncology.

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, and how do reaction conditions influence yield?

The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions. For fluorinated analogs, key steps include:

  • Cyclocondensation : Reacting 5-amino-1,2,4-triazole with fluorinated β-diketones or esters under reflux in ethanol or DMF. Temperature control (80–100°C) and pH adjustment (acidic conditions) are critical to avoid side reactions .
  • Fluorination : Introducing fluorine at position 6 via electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous solvents like THF .
  • Additives : Catalysts such as p-toluenesulfonic acid (PTSA) or iodine improve cyclization efficiency . Yields range from 45–75%, depending on the purity of intermediates and reaction optimization.

Q. Which analytical techniques are most reliable for confirming the structure of 6-fluoro-5-methyl-triazolopyrimidine derivatives?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine integration. For example, the fluorine at C6 shows a distinct downfield shift (~δ 160 ppm in 19F^{19}\text{F} NMR) .
  • Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., C7_7H6_6FN5_5O for the target compound) .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms ring conformation .

Advanced Research Questions

Q. How does the 6-fluoro substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

Fluorination enhances lipophilicity, metabolic stability, and target binding. Key findings from structure-activity relationship (SAR) studies:

  • Enzyme Inhibition : The 6-fluoro group increases electronegativity, improving interactions with ATP-binding pockets in kinases (e.g., VEGFR-2). IC50_{50} values for fluorinated analogs are 2–5-fold lower than non-fluorinated counterparts .
  • Antimicrobial Activity : Fluorine at C6 improves membrane penetration, reducing MIC values against Staphylococcus aureus by 50% .
Substituent Target IC50_{50} (nM)
6-FluoroVEGFR-212.3
6-HydrogenVEGFR-258.9

Q. What experimental strategies resolve contradictions in reported biological data for triazolopyrimidines?

Discrepancies in activity data often arise from assay conditions or impurity profiles. Mitigation approaches include:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and controls (e.g., doxorubicin) .
  • Purity Validation : HPLC (>95% purity) and elemental analysis to exclude confounding effects from synthetic byproducts .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to confirm potency trends .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • Molecular Docking : Predict binding modes to targets like viral polymerases or kinases. For example, AutoDock Vina simulations show the 6-fluoro group forms hydrogen bonds with Thr794 in c-Met kinase .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~1.8) and cytochrome P450 interactions to prioritize candidates with favorable oral bioavailability .

Methodological Challenges

Q. What are the limitations of current synthetic methods for introducing fluorine at position 6?

  • Regioselectivity : Competing reactions may lead to fluorination at unintended positions (e.g., C7). Using directing groups (e.g., nitro at C5) improves regiocontrol .
  • Side Reactions : Harsh fluorinating agents (e.g., DAST) can degrade the triazole ring. Alternatives like flow chemistry reduce decomposition .

Q. How do researchers validate target engagement in cellular models for this compound?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
  • Knockdown/Overexpression Studies : Correlate activity loss/gain with siRNA-mediated target modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.